The synthesis of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol typically involves several steps:
In industrial settings, optimized reaction conditions are essential for large-scale synthesis. This may involve continuous flow reactors or batch processes tailored for efficiency and cost-effectiveness .
The molecular formula of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol is . Its structural features include:
Key structural identifiers include:
InChI=1S/C6H11N3O2/c1-9(2)3-5-7-6(4-10)11-8-5/h10H,3-4H2,1-2H3
VQLPMDKOCKUBRS-UHFFFAOYSA-N
.[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes:
The physical properties of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol include:
Chemical properties include:
Relevant data should be gathered from experimental studies to provide precise values for these properties .
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: